

# The Anti-HIV Potential of 1,3,5-Tricaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

Cat. No.: B15567342

Get Quote

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the discovery of novel therapeutic agents that act on under-utilized viral targets. **1,3,5-Tricaffeoylquinic acid** (TCQA), a naturally occurring polyphenolic compound, and its close analogs have emerged as promising anti-HIV candidates. This document provides a comprehensive technical overview of the anti-HIV potential of **1,3,5-TCQA**, focusing on its multi-target mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Evidence strongly indicates that TCQA and related caffeoylquinic acids potently inhibit two critical enzymes in the HIV life cycle: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT). This dual-action mechanism presents a high barrier to the development of viral resistance, making it a compelling lead for further drug development.

# Introduction to 1,3,5-Tricaffeoylquinic Acid and HIV

HIV is a retrovirus that establishes a chronic infection by integrating its genetic material into the host cell's genome, leading to Acquired Immunodeficiency Syndrome (AIDS) if left untreated.[1] The viral life cycle depends on several key viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR).[1][2] While current antiretroviral therapy (ART) effectively suppresses viral replication, challenges such as drug resistance and long-term toxicity persist, driving the search for new inhibitors with novel mechanisms.[1]



Caffeoylquinic acids (CQAs) are a class of phenolic compounds found in various plants.[3][4] Within this class, **1,3,5-Tricaffeoylquinic acid** and its dicaffeoyl analogs have demonstrated significant and specific anti-HIV activity.[3][5] Unlike many existing drugs that target the polymerase function of RT or the protease enzyme, these compounds primarily inhibit HIV integrase and the RNase H function of RT, representing a valuable therapeutic strategy.[6][7]

# **Mechanism of Action: A Dual-Target Approach**

The primary anti-HIV efficacy of 1,3,5-TCQA and its analogs stems from their ability to inhibit two essential viral enzymes.

### Inhibition of HIV-1 Integrase (IN)

HIV-1 integrase is the enzyme responsible for inserting the viral DNA transcript into the host cell's chromosome, a step that is absolutely required for productive infection.[2][8] Dicaffeoylquinic acids (DCQAs) are potent and selective inhibitors of HIV-1 integrase.[8][9][10] [11]

The mechanism involves the direct interaction of the CQA molecule with the enzyme, effectively blocking its catalytic activity.[6][12] Studies have shown that this inhibition is:

- Enzyme-Directed: The inhibitory effect is exerted on the integrase enzyme itself, not the DNA substrate.[6][12]
- Irreversible: Kinetic and dialysis experiments have demonstrated that the inhibition of integrase by DCQAs is irreversible, suggesting a strong and lasting interaction with conserved amino acid residues in the enzyme's core catalytic domain.[6][12][13]
- Specific: These compounds show high selectivity for retroviral integrases with little to no effect on other DNA-modifying enzymes.[6][12][13]

Molecular modeling suggests that these inhibitors fit into a groove within the predicted catalytic site of the integrase core domain, leading to a disruption of the integration process.[4][8]

### Inhibition of Reverse Transcriptase (RNase H)

Reverse transcriptase possesses two distinct functions: a DNA polymerase activity that synthesizes viral DNA from the RNA template, and a Ribonuclease H (RNase H) activity. The



RNase H function is crucial for degrading the viral RNA strand from the newly formed RNA-DNA hybrid, a necessary step for the synthesis of the second DNA strand.[7][14][15] Despite its essential role, RNase H remains an untargeted enzyme by all currently approved antiretroviral drugs.[14]

Studies have identified (–)-1,3,5-tri-O-caffeoylquinic acid as a potent inhibitor of the RNase H function of HIV-1 RT.[7] By blocking this activity, the compound effectively halts the reverse transcription process before the viral DNA can be fully formed and prepared for integration.[15] This provides a second, distinct mechanism for halting viral replication.

# **Quantitative Efficacy Data**

The anti-HIV activity of 1,3,5-TCQA and its analogs has been quantified through various in vitro enzymatic and cell-based assays. The data highlights their potency and selectivity.

**Table 1: In Vitro Enzymatic Inhibition Data** 

| Compound                                | Target Enzyme         | Assay Type      | IC₅₀<br>(Concentration<br>for 50%<br>Inhibition) | Reference(s) |
|-----------------------------------------|-----------------------|-----------------|--------------------------------------------------|--------------|
| 3,4,5-<br>Tricaffeoylquinic<br>acid     | HIV-1 Integrase       | Enzymatic Assay | 0.063 μM (63<br>nM)                              | [16]         |
| 1,3,5-<br>Tricaffeoylquinic<br>acid     | HIV-1 RT<br>(RNase H) | Cellular Assay  | 0.4 μM (400 nM)                                  | [7]          |
| Dicaffeoylquinic acids (general)        | HIV-1 Integrase       | Enzymatic Assay | 0.15 - 0.84 μM<br>(150 - 840 nM)                 | [17]         |
| (-) 3,5-Dicaffeoyl-<br>muco-quinic acid | HIV-1 Integrase       | Enzymatic Assay | 7.0 ± 1.3 μg/ml                                  | [18]         |

### **Table 2: Cell-Based Anti-HIV Activity and Cytotoxicity**



| Compound                                | Cell Line    | Measureme<br>nt                                | EC <sub>50</sub> / LD <sub>5</sub><br>(Concentrat<br>ion) | Selectivity<br>Index (SI) <sup>1</sup> | Reference(s |
|-----------------------------------------|--------------|------------------------------------------------|-----------------------------------------------------------|----------------------------------------|-------------|
| 3,4,5-<br>Tricaffeoylqui<br>nic acid    | MT-2 Cells   | Anti-HIV<br>Activity<br>(EC <sub>50</sub> )    | 1.15 μΜ                                                   | 16                                     | [16]        |
| 3,4,5-<br>Tricaffeoylqui<br>nic acid    | MT-2 Cells   | Cytotoxicity<br>(5% death)                     | 18.4 μΜ                                                   | [16]                                   |             |
| 1,3,5-<br>Tricaffeoylqui<br>nic acid    | PBMC         | Antiviral<br>Activity (IC50)                   | 0.4 μΜ                                                    | Not Reported                           | [7]         |
| Dicaffeoylqui<br>nic acids<br>(general) | T Cell Lines | Anti-HIV<br>Replication<br>(EC <sub>50</sub> ) | 1 - 12 μΜ                                                 | >10 - >75                              | [8][17]     |
| Dicaffeoylqui<br>nic acids<br>(general) | T Cell Lines | Cytotoxicity                                   | >120 - >150<br>μΜ                                         | [8][17]                                |             |

<sup>&</sup>lt;sup>1</sup> Selectivity Index (SI) is calculated as the ratio of cytotoxicity to anti-HIV activity (e.g., LD<sub>50</sub>/EC<sub>50</sub>). A higher SI value indicates greater selectivity for viral targets over host cells.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

# **HIV-1 Integrase Inhibition Assay (3'-End Processing)**

This biochemical assay measures the ability of a compound to inhibit the first catalytic step of integration, where integrase cleaves a dinucleotide from each 3' end of the viral DNA.

Reagents & Materials:



- Purified, recombinant HIV-1 integrase enzyme.
- Synthetic oligonucleotide substrate mimicking the viral DNA terminus, typically labeled with <sup>32</sup>P or a fluorescent tag.
- Assay Buffer: Typically contains HEPES (pH 7.5), DTT, NaCl, a detergent (e.g., Nonidet P-40), and a divalent cation (e.g., MnCl<sub>2</sub> or MgCl<sub>2</sub>).
- Test compound (1,3,5-TCQA) dissolved in DMSO.
- Stop Solution: Formamide-based loading buffer with EDTA to chelate cations and stop the reaction.

#### Procedure:

- HIV-1 integrase is pre-incubated with various concentrations of the test compound in the assay buffer at 37°C.
- The reaction is initiated by the addition of the labeled oligonucleotide substrate.
- The mixture is incubated for a set time (e.g., 30-60 minutes) at 37°C to allow for the processing reaction.
- The reaction is terminated by adding the stop solution.
- Reaction products are denatured by heating and resolved on a denaturing polyacrylamide gel.
- The gel is visualized using autoradiography or fluorescence imaging. The amount of the cleaved (shorter) DNA product is quantified to determine the extent of inhibition relative to a no-drug control.
- IC<sub>50</sub> values are calculated from dose-response curves.

### **HIV-1** Reverse Transcriptase (RNase H) Inhibition Assay

This assay measures the degradation of the RNA strand in a synthetic RNA/DNA hybrid substrate.[14]



#### Reagents & Materials:

- Purified, recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
- RNA/DNA hybrid substrate. The RNA strand is typically labeled at the 5'-end with a fluorescent dye (e.g., FAM) or <sup>32</sup>P.
- Assay Buffer: Contains Tris-HCl (pH 8.0), KCl, MgCl<sub>2</sub>, and DTT.[17]
- Test compound (1,3,5-TCQA) dissolved in DMSO.
- Stop Solution: Formamide-based loading buffer with EDTA.

#### Procedure:

- The RNA/DNA hybrid substrate is incubated with HIV-1 RT in the presence or absence of the test compound at various concentrations.
- The reaction is allowed to proceed at 37°C for a specified time (e.g., 15-30 minutes).[17]
- The reaction is terminated by the addition of the stop solution.
- The samples are heated to denature the hybrid and loaded onto a denaturing polyacrylamide gel.
- The gel is visualized to observe the cleavage products of the labeled RNA strand.[14]
   Inhibition is indicated by a decrease in the amount of cleaved RNA fragments compared to the DMSO control.
- IC<sub>50</sub> values are determined by quantifying band intensity at different inhibitor concentrations.

### **Cell-Based Anti-HIV Replication Assay**

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. The MT-2 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used. [16][19][20]



#### Reagents & Materials:

- MT-2 T-lymphocyte cell line.[19]
- Complete growth medium (e.g., RPMI-1640 supplemented with FBS, antibiotics).
- Laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI or NL4-3).[17][21]
- Test compound (1,3,5-TCQA).
- Assay for viral replication marker (e.g., p24 antigen ELISA kit).
- Assay for cell viability (e.g., Neutral Red or MTT assay).[17]

#### Procedure:

- Cytotoxicity Assay: MT-2 cells are incubated with serial dilutions of the test compound for 48-72 hours to determine the concentration that is toxic to the cells (LD<sub>50</sub> or CC<sub>50</sub>).[17]
- Antiviral Assay: MT-2 cells are plated in a 96-well plate.
- Serial dilutions of the non-toxic concentrations of the test compound are added to the cells.
- A standardized amount of HIV-1 virus stock is added to the wells.[21]
- The plates are incubated for several days (e.g., 4-7 days) at 37°C in a CO<sub>2</sub> incubator to allow for multiple rounds of viral replication.
- After incubation, the cell culture supernatant is collected.
- The amount of viral replication is quantified by measuring the level of the HIV-1 p24 core antigen in the supernatant using an ELISA.[21]
- The EC<sub>50</sub> value (the concentration that inhibits viral replication by 50%) is calculated by comparing the p24 levels in treated wells to untreated, infected control wells.

# **Visualizing Pathways and Processes**



# **HIV Life Cycle and Targets of 1,3,5-TCQA**



Click to download full resolution via product page

Caption: The HIV life cycle, highlighting the dual targets of 1,3,5-TCQA.

# **Mechanism of HIV Integrase Inhibition**





Click to download full resolution via product page

Caption: Irreversible inhibition of HIV integrase by 1,3,5-TCQA.

# **Experimental Workflow for Anti-HIV Screening**





Click to download full resolution via product page

Caption: General workflow for a cell-based anti-HIV activity assay.



# Structure-Activity Relationship (SAR)

Studies on a wide range of analogs have provided insight into the structural features required for anti-HIV activity.[9][10][11] Key findings include:

- Biscatechol Moieties: The presence of two catechol (3,4-dihydroxyphenyl) groups, as provided by the caffeoyl esters, is absolutely required for the inhibition of HIV integrase.[9] [10][11][22]
- Free Carboxyl Group: At least one free carboxyl group on the quinic acid core appears to be necessary for potent anti-HIV activity in cell culture, though not strictly for enzymatic inhibition.[9][10][11][22]
- Esterification Pattern: The specific positions of the caffeoyl groups on the quinic acid ring
  influence the potency, with various dicaffeoyl and tricaffeoyl isomers showing submicromolar
  to low micromolar activity.[8][23]

### **Conclusion and Future Directions**

**1,3,5-Tricaffeoylquinic acid** and related compounds represent a highly promising class of anti-HIV agents. Their unique dual-targeting mechanism, focusing on HIV integrase and the RNase H domain of reverse transcriptase, offers a significant advantage in overcoming drug resistance. The potent activity demonstrated in both enzymatic and cellular assays, combined with favorable selectivity, establishes these molecules as strong leads for therapeutic development.

Future research should focus on:

- Lead Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy: Evaluating the most promising candidates in animal models of HIV infection.
- Resistance Profiling: Determining the genetic barrier to resistance for this class of compounds in vitro.
- Combination Studies: Assessing potential synergies with existing antiretroviral drugs.



The continued investigation of **1,3,5-Tricaffeoylquinic acid** and its derivatives holds considerable promise for the development of the next generation of antiretroviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Identification of anti-HIV active dicaffeoylquinic- and tricaffeoylquinic acids in Helichrysum populifolium by NMR-based metabolomic guided fractionation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicaffeoylquinic acid inhibitors of human immunodeficiency virus integrase: inhibition of the core catalytic domain of human immunodeficiency virus integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irreversible inhibition of human immunodeficiency virus type 1 integrase by dicaffeoylquinic acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 14. RNase H: specificity, mechanisms of action, and antiviral target PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dicaffeoylquinic and Dicaffeoyltartaric Acids Are Selective Inhibitors of Human Immunodeficiency Virus Type 1 Integrase PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new caffeoyl quinic acid from aster scaber and its inhibitory activity against human immunodeficiency virus-1 (HIV-1) integrase PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hanc.info [hanc.info]
- 20. Cellosaurus cell line MT-2 (CVCL 2631) [cellosaurus.org]
- 21. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication. | Semantic Scholar [semanticscholar.org]
- 23. Synthesis, anti-HIV and anti-oxidant activities of caffeoyl 5,6-anhydroquinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Anti-HIV Potential of 1,3,5-Tricaffeoylquinic Acid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15567342#anti-hiv-potential-of-1-3-5tricaffeoylquinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com